molecular formula C19H16N2O4 B606593 CeMMEC13 CAS No. 1790895-25-8

CeMMEC13

货号 B606593
CAS 编号: 1790895-25-8
分子量: 336.35
InChI 键: NXKBPGZQDHACPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (IC50 = 2.1 µM) . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of CeMMEC13 is C19H16N2O4 . Its molecular weight is 336.34 . The structure includes an isoquinolinone core .


Physical And Chemical Properties Analysis

CeMMEC13 has a molecular weight of 336.34 and a molecular formula of C19H16N2O4 . It is insoluble in water . The compound is stable if stored as directed .

科学研究应用

Inhibition of TAF1’s Second Bromodomain

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription Initiation Factor TFIID subunit 1). It has an IC50 value of 2.1 µM, indicating its potent inhibitory effect .

Minimal Inhibition of Other Bromodomains

CeMMEC13 exhibits minimal inhibition of other bromodomains such as BRD4 (Bromodomain-containing protein 4), BRD9 (Bromodomain-containing protein 9), CREBBP (CREB-binding protein), and EP300 (Histone acetyltransferase p300) .

Synergistic Effect with BRD4 Inhibitor

CeMMEC13 was found to synergize with BRD4 inhibitor (S)-JQ1. This combination was effective in arresting the proliferation of leukemia cell line THP1 and lung adenocarcinoma cell line H23 .

Potential Application in Cancer Treatment

Given its ability to inhibit TAF1 and synergize with BRD4 inhibitors to arrest cancer cell proliferation, CeMMEC13 has potential applications in cancer treatment .

Role in DNA/RNA Synthesis

CeMMEC13 is also categorized as a DNA/RNA Synthesis inhibitor . This suggests that it may have applications in regulating DNA/RNA synthesis, which is crucial in cell replication and gene expression.

Potential Use in Preventing Cancer Metastasis

As the SOC (Store-operated calcium entry) is considered to be the primary Ca2+ entry mechanism in most cancer types, there is a high interest in the development of selective SOC entry blockers to prevent cancer metastasis . Given its role as a DNA/RNA Synthesis inhibitor, CeMMEC13 might have potential in this area.

作用机制

Target of Action

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription initiation factor TFIID subunit 1) . TAF1 is a part of the transcription factor IID (TFIID) complex, which is integral to the regulation of gene expression. By inhibiting TAF1, CeMMEC13 can influence the transcriptional activity of numerous genes.

Mode of Action

CeMMEC13 interacts with the second bromodomain of TAF1, inhibiting its function. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key process in the regulation of gene transcription . By inhibiting this interaction, CeMMEC13 can alter the transcriptional activity of TAF1.

Biochemical Pathways

The primary pathway affected by CeMMEC13 is the gene transcription pathway . TAF1, the target of CeMMEC13, is a component of the TFIID complex, which is crucial for the initiation of transcription in cells . By inhibiting TAF1, CeMMEC13 can influence the transcription of numerous genes, potentially leading to downstream effects on cellular function and behavior.

Pharmacokinetics

Like many small molecule inhibitors, factors such as solubility, stability, and bioavailability are critical for its effectiveness .

Result of Action

CeMMEC13 has been shown to reduce the viability of certain cell lines when used in combination with other compounds. For example, it has been reported that CeMMEC13, in combination with (S)-JQ1, increases RFP expression in REDS3 cells and is effective in reducing the viability of H23 and THP1 cells .

安全和危害

CeMMEC13 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBPGZQDHACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CeMMEC13

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。